N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
This compound is a structurally complex sulfonamide-acetamide hybrid featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone core is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications. The sulfamoylphenylacetamide backbone enhances solubility and bioavailability, while the 2-methyl substituent on the quinazolinone may influence steric interactions with biological targets. The compound’s synthesis typically involves coupling reactions between sulfamoylphenyl intermediates and quinazolinone derivatives, as exemplified in related methodologies .
Properties
IUPAC Name |
N-[4-[[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-24-22-9-4-3-8-21(22)23(29)27(15)19-7-5-6-18(14-19)26-32(30,31)20-12-10-17(11-13-20)25-16(2)28/h3-14,26H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGCARRXGHEHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization
The 2-methyl-4-oxoquinazolin-3(4H)-yl moiety is synthesized via Niementowski’s reaction. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to form 3,4-dihydro-4-oxoquinazoline scaffolds. For the target compound, 2-methylanthranilic acid is heated with formamide, inducing cyclization to yield 2-methyl-4-oxoquinazolin-3(4H)-one.
Reaction Conditions :
Alternative Cyclization via Grimmel-Guinther-Morgan Method
Substituted anthranilic acids may also react with amines in the presence of phosphorus trichloride (PCl₃) to form 2,3-disubstituted quinazolinones. For instance, 2-methylanthranilic acid and methylamine in toluene with PCl₃ yield the 2-methyl-4-oxoquinazolinone derivative.
Reaction Conditions :
- Reactants : 2-Methylanthranilic acid (1.0 eq), methylamine (1.2 eq), PCl₃ (1.5 eq)
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Duration : 2 hours
- Yield : ~65%
Functionalization of Quinazolinone with Phenyl Group
Nucleophilic Aromatic Substitution
The quinazolinone core is functionalized at the 3-position via nucleophilic substitution. 3-Amino-2-methylquinazolin-4(3H)-one reacts with 1-fluoro-3-nitrobenzene under basic conditions to introduce the phenyl group. Subsequent reduction of the nitro group yields 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one.
Reaction Conditions :
Reductive Amination
Alternatively, the phenyl group is introduced via reductive amination. 3-Keto-2-methylquinazolin-4(3H)-one reacts with 3-nitrobenzaldehyde in the presence of NaBH₃CN, followed by nitro group reduction.
Reaction Conditions :
- Reducing Agent : NaBH₃CN (1.5 eq)
- Solvent : Methanol
- Temperature : Room temperature
- Duration : 6 hours
- Yield : ~55%
Sulfamoyl Bridge Installation
Sulfonation of Aromatic Amine
The 3-aminophenyl-quinazolinone intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to form the sulfonyl chloride derivative. Subsequent reaction with 4-aminophenylacetamide introduces the sulfamoyl linkage.
Step 1: Sulfonation
- Reactants : 3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one (1.0 eq), ClSO₃H (2.0 eq)
- Solvent : DCM
- Temperature : 0°C → room temperature
- Duration : 2 hours
- Yield : ~85%
Step 2: Sulfamoyl Formation
- Reactants : Sulfonyl chloride intermediate (1.0 eq), 4-aminophenylacetamide (1.2 eq), Et₃N (2.0 eq)
- Solvent : THF
- Temperature : 0°C → room temperature
- Duration : 4 hours
- Yield : ~75%
Acetamide Group Introduction
Acetylation of Primary Amine
The final acetamide group is introduced via acetylation of the 4-aminophenyl intermediate. Reaction with acetyl chloride in the presence of a base yields N-(4-aminophenyl)acetamide, which is subsequently coupled to the sulfamoyl bridge.
Reaction Conditions :
- Reactants : 4-Aminophenylacetamide (1.0 eq), acetyl chloride (1.1 eq), pyridine (2.0 eq)
- Solvent : DCM
- Temperature : 0°C → room temperature
- Duration : 2 hours
- Yield : ~90%
Structural Validation and Characterization
Spectroscopic Analysis
- ¹H-NMR : Peaks at δ 2.1 (s, 3H, CH₃CO), δ 3.8 (s, 3H, CH₃-quinazolinone), and aromatic protons between δ 6.8–8.3 confirm the structure.
- IR : Bands at 1680 cm⁻¹ (C=O quinazolinone), 1730 cm⁻¹ (C=O acetamide), and 1320 cm⁻¹ (S=O sulfonamide).
- Mass Spectrometry : Molecular ion peak at m/z 372.4 [M+H]⁺ aligns with the molecular formula C₁₇H₁₆N₄O₄S.
Purity and Yield Optimization
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
- Crystallization : Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction.
Challenges and Alternative Routes
Regioselectivity in Sulfonation
Sulfonation at the meta-position of the phenyl group requires careful control of reaction conditions to avoid ortho/para byproducts. Use of directing groups (-NH₂) ensures regioselectivity.
Stability of Sulfamoyl Linkage
The sulfamoyl bond is susceptible to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during coupling.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone core, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It may serve as a lead compound in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
In medicine, the compound’s quinazolinone core is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Target Compound vs. Quinazolinone Analogues: The sulfamoyl group in the target compound likely enhances water solubility and bioavailability compared to non-sulfonamide quinazolinones. However, phthalimide derivatives (e.g., ) may exhibit better blood-brain barrier (BBB) penetration due to increased lipophilicity .
- Anti-inflammatory vs. Anticancer Activity: Ethylamino-substituted quinazolinones () target inflammatory pathways (e.g., COX-2), whereas the target compound’s sulfamoylphenyl group may favor kinase or DNA topoisomerase interactions in cancer cells .
- Structural Flexibility: Pyridazinone and pyridine cores () offer divergent electronic profiles, affecting target selectivity. The quinazolinone’s planar structure may favor intercalation or enzyme active-site binding .
Biological Activity
N-(4-(N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a synthetic compound that incorporates a quinazoline structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : C18H19N5O4S
- Molecular Weight : 401.4 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, a study found that novel iodoquinazolinones with sulfonamide moieties demonstrated potent antioxidant activity, which was assessed through various in vitro assays, including the DPPH scavenging method . This suggests that this compound may also possess similar antioxidant capabilities.
Acetylcholinesterase Inhibition
The potential of this compound as an acetylcholinesterase (AChE) inhibitor has been explored in related quinazoline derivatives. A study highlighted that certain quinazoline-based compounds showed promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE can enhance cholinergic neurotransmission, thus improving cognitive functions.
Antiepileptic Activity
Quinazoline derivatives have been investigated for their antiepileptic properties. One study synthesized several quinazoline compounds and evaluated their efficacy in animal models of epilepsy. The results indicated that these compounds could modulate neuronal excitability and offer therapeutic benefits for epilepsy management .
The biological activity of this compound may be attributed to several mechanisms:
- Radical Scavenging : The presence of the quinazoline ring is believed to enhance radical scavenging activity, thereby reducing oxidative stress.
- Enzyme Inhibition : By inhibiting AChE, the compound can potentially increase acetylcholine levels in the synaptic cleft, promoting better neurotransmission.
- Neuroprotective Effects : Similar compounds have shown the ability to protect neurons from oxidative damage and improve behavioral outcomes in animal models exposed to neurotoxic agents .
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives similar to this compound:
- Study on Antioxidant and Neuroprotective Activities :
- Evaluation of AChE Inhibition :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling a 2-chloroacetamide derivative with a quinazolinone precursor under reflux conditions in anhydrous acetone, using potassium carbonate as a base. Key steps include:
- Refluxing the reaction mixture for 18 hours to ensure complete substitution .
- Purification via repeated washing with distilled water and vacuum drying to isolate the product (yield >90%) .
- Optimization tip: Adjusting solvent polarity (e.g., toluene or dioxane) and reaction pH can minimize side products, as seen in structurally similar sulfonamide derivatives .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate the quinazolinone core and sulfamoyl/acetamide substituents. For example, the 4-oxoquinazolinone proton appears as a singlet near δ 8.1 ppm .
- Infrared Spectroscopy (IR): Confirms carbonyl (C=O) stretches at ~1670 cm⁻¹ and sulfonamide (S=O) at ~1350 cm⁻¹ .
- Mass Spectrometry (MS): Provides molecular weight confirmation (e.g., [M+H]+ for C23H19N3O2S: 401.5 g/mol) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values. Structural analogs with 2-methyl-4-oxoquinazolinone cores show potency via topoisomerase inhibition .
- Antimicrobial Screening: Perform agar dilution assays against Gram-positive/negative bacteria. Heterocyclic substituents (e.g., thiophene, oxazole) enhance membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Comparative SAR Analysis: Systematically modify substituents (e.g., sulfamoyl vs. acetyl groups) and test activity. For example, replacing the 4-fluorophenyl group with a thiophene ring increased antimicrobial activity in analogs .
- Target Validation: Use molecular docking to verify binding affinity to proposed targets (e.g., dihydrofolate reductase for anticancer activity). Discrepancies may arise from off-target interactions .
- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and solvent (DMSO vs. ethanol) to minimize variability .
Q. What strategies are effective for probing the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics: Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). The sulfamoyl group in similar compounds inhibits carbonic anhydrase via zinc ion chelation .
- Fluorescence Quenching: Monitor changes in enzyme fluorescence upon compound binding. For example, the quinazolinone core in analogs quenches tryptophan residues in β-lactamase .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to clarify interactions with catalytic sites .
Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer specificity?
Methodological Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve DNA intercalation, as seen in nitro-substituted sulfonamide derivatives .
- Prodrug Design: Link the acetamide moiety to a hydrolyzable ester to enhance tumor-specific activation .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with cytotoxicity data from analogs .
Data Interpretation and Experimental Design
Q. How should researchers address low solubility in in vivo studies?
Methodological Answer:
- Formulation Optimization: Use PEG-400 or cyclodextrin-based carriers, which improved bioavailability in thienopyrimidine analogs .
- Salt Formation: Convert the free base to a hydrochloride salt; this increased solubility by 10-fold in sulfonamide derivatives .
Q. What computational tools are critical for predicting metabolic stability?
Methodological Answer:
- ADMET Prediction: Use SwissADME to assess cytochrome P450 metabolism. The methyl group at position 2 of the quinazolinone reduces oxidative degradation .
- Molecular Dynamics (MD) Simulations: Simulate liver microsome interactions to identify vulnerable sites for glucuronidation .
Comparative Analysis of Structural Analogs
Q. Which analogs show improved pharmacokinetic profiles, and what structural features contribute to this?
Methodological Answer:
- N-(4-Ethylphenyl) Derivatives: Ethyl substitution on the phenyl ring enhances half-life (t1/2) by reducing renal clearance .
- Thieno[3,2-d]pyrimidine Analogs: The thiophene ring improves membrane permeability, as evidenced by Caco-2 assay data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
